molecular formula C12H10N6 B1296041 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine CAS No. 1671-86-9

3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine

Cat. No. B1296041
CAS RN: 1671-86-9
M. Wt: 238.25 g/mol
InChI Key: QGNCLGGVWYZSSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the use of reactive substrates and cyclization reactions. For instance, the synthesis of isoxazolo[2,3-a]pyridin-7-one is achieved through domino metathesis of 3,6-dihydro-1,2-oxazine with an external alkene, which suggests that similar bicyclic substrates might be used to synthesize related compounds like 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine . Additionally, the aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles to form pyrido[1,2-a][1,3,5]triazine derivatives indicates that formaldehyde and primary amines can be used to introduce additional nitrogen atoms into the ring system, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using techniques such as X-ray structural analysis. For example, the structure of 6-oxo-3,8-di-phenyl-1,3,4,6-tetrahydro-2Н-pyrido[1,2-а][1,3,5]triazine-7,9-dicarbonitrile was elucidated in this manner . This suggests that the molecular structure of 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine could potentially be analyzed using similar methods to determine its conformation and electronic distribution.

Chemical Reactions Analysis

The chemical reactivity of similar heterocyclic compounds includes reactions such as methylation, which can lead to a mixture of O-methylated and N-methylated derivatives . These reactions are typically characterized using spectroscopic methods like infrared (IR) and proton nuclear magnetic resonance (1H NMR) spectra. Such analyses could be applied to study the chemical reactions of 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine to understand its reactivity and potential functionalization.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine are not directly discussed, the properties of structurally related compounds can provide some context. For example, the water solubility of a copper(II) complex with 2,4,6-tris(di-2-pyridylamine)-1,3,5-triazine indicates that the pyridyl groups can confer solubility in aqueous media . This could imply that 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine may also possess some degree of water solubility due to the presence of pyridinyl groups. Additionally, the ability of the copper(II) complex to bind and cleave DNA suggests that the triazine derivatives may interact with biological molecules, which could be relevant for the study of their biological activity .

Safety And Hazards

The safety information for 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine includes several hazard statements: H315-H319-H228 . Precautionary statements include P240-P210-P241-P264-P280-P302+P352-P370+P378-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

IUPAC Name

3,6-dipyridin-2-yl-1,4-dihydro-1,2,4,5-tetrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6/c1-3-7-13-9(5-1)11-15-17-12(18-16-11)10-6-2-4-8-14-10/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNCLGGVWYZSSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=NN2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301607
Record name 3,6-Di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665820
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine

CAS RN

1671-86-9
Record name NSC144936
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144936
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-Di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-DI-PYRIDIN-2-YL-1,2-DIHYDRO-(1,2,4,5)TETRAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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